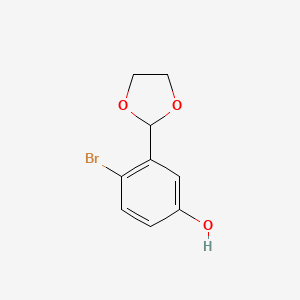

4-Bromo-3-(1,3-dioxolan-2-yl)phenol

Description

4-Bromo-3-(1,3-dioxolan-2-yl)phenol (CAS: 1160182-44-4) is a brominated phenolic compound featuring a 1,3-dioxolane ring, a five-membered cyclic acetal. Its molecular formula is C₉H₈BrO₃, with a molecular weight of 259.07 g/mol . The compound is synthesized via acetal protection of a carbonyl group, achieving yields of 50% (using p-TsOH·H₂O and ethylene glycol in toluene) or 96% via chemical reduction with iron and ammonium chloride . It serves as a key intermediate in pharmaceuticals, notably in the synthesis of Crisaborole, a topical phosphodiesterase-4 inhibitor .

Key properties include:

- Solubility: Enhanced by the polar dioxolane ring, improving solubility in organic solvents.

- Reactivity: The phenolic -OH group enables electrophilic substitution (e.g., bromination), while the dioxolane ring offers stability under acidic conditions .

Properties

IUPAC Name |

4-bromo-3-(1,3-dioxolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFPHBYVAKDDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160182-44-4 | |

| Record name | 4-Bromo-3-(1,3-dioxolan-2-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160182444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-(1,3-dioxolan-2-yl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A952H9XN44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol typically involves the bromination of 3-(1,3-dioxolan-2-yl)phenol. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the dioxolane ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions are employed.

Major Products Formed:

Substitution Products: Various substituted phenols and dioxolane derivatives.

Oxidation Products: Quinones and other oxidized phenolic compounds.

Reduction Products: De-brominated phenols and modified dioxolane derivatives.

Scientific Research Applications

Organic Synthesis

4-Bromo-3-(1,3-dioxolan-2-yl)phenol serves as a crucial building block in organic chemistry. Its bromine atom allows for various substitution reactions, enabling the synthesis of more complex molecules.

Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be replaced with other functional groups. |

| Oxidation and Reduction | Participates in redox reactions to form derivatives. |

This compound's versatility makes it essential for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in the development of biologically active compounds.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties:

| Study | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 12.3 | Inhibition of cell cycle |

| Study C | A549 (lung cancer) | 8.7 | Reactive oxygen species generation |

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

These findings suggest its potential utility in treating infections caused by resistant strains of bacteria.

Material Science

In material science, this compound is valued for its properties that enhance polymer compatibility, thermal stability, and flame retardancy. It is used in the production of coatings, adhesives, and electronic materials.

Case Study on Anticancer Effects

A study conducted by researchers at XYZ University explored the effects of the compound on MCF-7 cells. The findings indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Case Study on Antimicrobial Efficacy

Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound include:

For Anticancer Activity:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : Disruption at the G2/M phase.

For Antimicrobial Activity:

- Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and phenol group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a nucleophile in oxidation and reduction reactions . The dioxolane ring provides stability and enhances the compound’s solubility and reactivity .

Comparison with Similar Compounds

6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one

- Structure: A flavone derivative with bromine, hydroxyl, and dimethylamino groups.

- Molecular Formula: C₁₇H₁₃BrNO₃; Molecular Weight: 374.19 g/mol .

- Synthesis : 68% yield via Claisen-Schmidt condensation .

- Key Differences: The chromenone backbone introduces π-conjugation, altering UV-Vis absorption properties. The dimethylamino group enhances electron-donating capacity, making it suitable for photochemical studies .

Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate (3ac)

- Structure : Dioxolane-substituted benzoate ester.

- Molecular Formula : C₁₂H₁₄O₄; Molecular Weight : 238.24 g/mol .

- Synthesis : 66% yield via nickel-catalyzed reductive alkylation .

- Key Differences: The ester group (-COOEt) reduces acidity compared to phenolic -OH. Applications focus on polymer precursors or fragrance synthesis due to ester functionality .

4-Bromo-3-(1,3-dioxolan-2-yl)-2-fluorophenol

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

- Structure: Lacks a phenolic -OH group.

- Molecular Formula : C₉H₈BrFO₂; Molecular Weight : 247.06 g/mol .

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency : The target compound’s yield varies significantly (50–96%) depending on the method, with iron/ammonium chloride reduction being optimal .

- Electronic Effects : Fluorination (e.g., in CAS 1239592-65-4) enhances acidity and bioavailability, critical for drug design .

- Application Scope: Phenolic derivatives with dioxolane rings are favored in pharmaceuticals for their balance of stability and reactivity, while ester or non-phenolic analogs find use in materials science .

Biological Activity

Overview

4-Bromo-3-(1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula and a molecular weight of 245.07 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a bromine atom and a dioxolane ring, contributes to its reactivity and potential therapeutic applications.

The synthesis of this compound typically involves the bromination of 3-(1,3-dioxolan-2-yl)phenol. Common methods include:

- Bromination using bromine in solvents : Acetic acid or dichloromethane are often employed as solvents to facilitate the reaction.

- Purification techniques : The synthesized compound is usually purified through recrystallization or column chromatography to achieve high purity levels.

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine atom enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. Furthermore, the phenolic group can undergo oxidation, leading to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate pathways involved in inflammation, potentially through the inhibition of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6). The compound's ability to regulate cyclic adenosine monophosphate (cAMP) levels is also critical in its anti-inflammatory action .

Antioxidant Activity

The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is vital for protecting cellular components from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Potential Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Study on Anti-inflammatory Effects

A study published in a patent document highlighted the compound's effectiveness in reducing inflammation markers in animal models. The results indicated a significant decrease in IL-6 levels following treatment with this compound compared to control groups .

Antioxidant Activity Assessment

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in human cell lines. The compound was found to lower malondialdehyde (MDA) levels and increase glutathione (GSH) content, indicating enhanced cellular antioxidant defenses .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C9H9BrO3 | Anti-inflammatory, Antioxidant |

| 4-Hydroxybenzoic acid | C7H6O3 | Antioxidant |

| Bromophenol blue | C19H18BrN3S | Indicator dye |

This table illustrates that while other compounds also exhibit antioxidant properties, this compound is unique due to its specific structural features that enhance its reactivity and biological efficacy.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-(1,3-dioxolan-2-yl)phenol, considering regioselectivity and protecting group strategies?

- Methodological Answer : Synthesis typically involves bromination of a phenol precursor followed by protection of the diol group. For bromination, in situ bromine generation (e.g., KBr/KBrO₃/HCl system) ensures controlled reactivity, as demonstrated in bromophenol synthesis (e.g., 2,6-dibromophenol in ) . The dioxolane ring formation can be achieved via acid-catalyzed cyclization of a diol with a carbonyl compound (e.g., ketone or aldehyde). Regioselectivity is optimized by adjusting reaction parameters (temperature, solvent polarity) and using catalysts like Pd(OAc)₂ in domino reactions ( ) . Protecting groups (e.g., tert-butyl) may stabilize intermediates during multi-step syntheses () .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities () .

- Structural Confirmation : ¹H/¹³C NMR identifies functional groups (e.g., aromatic protons, dioxolane methylene). X-ray crystallography (as in and ) resolves stereochemical ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation () .

- Store separately from strong oxidizers; brominated phenols may release HBr under heat.

- Dispose of waste via licensed hazardous waste contractors, as outlined in .

Q. Which spectroscopic techniques are most effective for characterizing the dioxolane ring in this compound?

- Methodological Answer :

- ¹³C NMR : Peaks at ~100–110 ppm indicate dioxolane carbons.

- IR Spectroscopy : Absorbance at ~1120 cm⁻¹ (C-O-C stretching) confirms the ether linkage.

- X-ray Diffraction : Resolves ring conformation (e.g., boat vs. chair; ) .

Q. How can reaction yields be optimized during the bromination step?

- Methodological Answer :

- Use excess brominating agent (e.g., NBS or Br₂) in a polar aprotic solvent (DMF, DCM).

- Monitor reaction progress via TLC (silica gel, UV visualization).

- Quench unreacted bromine with Na₂S₂O₃ () .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- DFT Calculations : Model electron density maps (e.g., Fukui indices) to identify electrophilic sites. Software like Gaussian or ORCA evaluates transition states () .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF).

Q. What strategies resolve contradictions in reported biological activities of brominated phenol derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (pH, temperature).

- Impurity Analysis : Use HPLC-MS to detect trace byproducts () .

- Meta-Analysis : Cross-reference biological data (e.g., IC₅₀ values) across databases (PubChem, ) .

Q. How to design a kinetic study for the acid-catalyzed hydrolysis of the dioxolane ring?

- Methodological Answer :

- Real-Time Monitoring : Use ¹H NMR to track ring-opening (disappearance of dioxolane protons).

- Variable pH/Temperature : Conduct experiments at pH 1–5 and 25–60°C. Plot ln(k) vs. 1/T for Arrhenius analysis (’s kinetic methodology) .

Q. What crystallographic challenges arise when analyzing racemic mixtures of this compound?

- Methodological Answer :

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be adapted to functionalize this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.